

Application Notes and Protocols: CLR1404 In Vitro Cell Culture Assays

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Compound of Interest

Compound Name: EM 1404

Cat. No.: B15574688

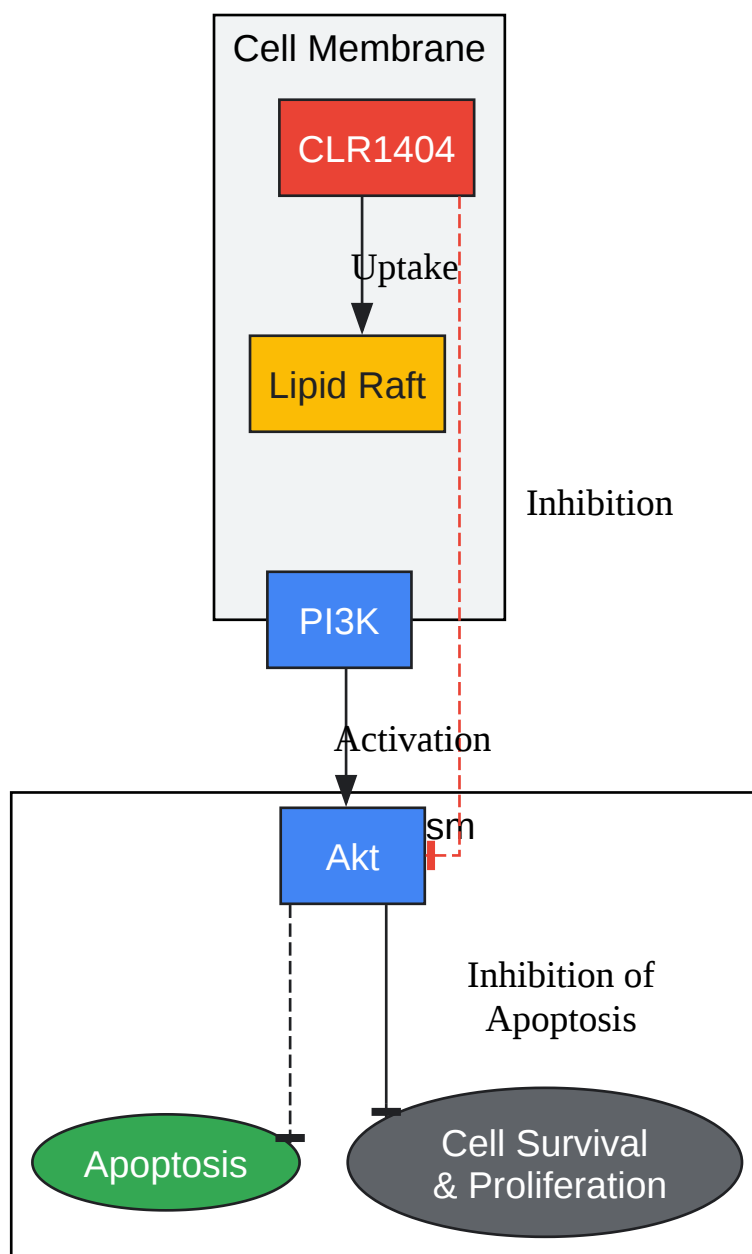
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Audience: Researchers, scientists, and drug development professionals.

Introduction: CLR1404, chemically known as 18-(p-[127I] iodophenyl) octadecyl phosphocholine, is a novel, tumor-targeted small molecule belonging to the anti-tumor alkyl phospholipid (APL) class of drugs.[1][2] This compound and its radio-iodinated analogs (e.g., ¹³¹I-CLR1404, ¹²⁴I-CLR1404) are engineered for selective uptake and prolonged retention within cancer cells, including cancer stem cells, while being cleared by normal, non-malignant cells.[3][4] This tumor-selective property is attributed to its affinity for lipid rafts, which are abundant in the membranes of cancer cells.[1][4] Preclinical studies have demonstrated that CLR1404's mechanism of action involves the induction of apoptosis via inhibition of the critical PI3K/Akt cell survival pathway.[1] These characteristics make CLR1404 a promising agent for both cancer imaging and targeted therapy.[2][5]

Mechanism of Action: Signaling Pathway

CLR1404 exerts its cytotoxic effects through a targeted mechanism. The molecule is selectively taken up by cancer cells, a process hypothesized to be mediated by lipid rafts which act as portals of entry.[1][6] Following internalization, CLR1404 inhibits the PI3K/Akt signaling pathway, a key regulator of cancer cell survival and proliferation.[1] This inhibition disrupts downstream survival signals, ultimately leading to the activation of apoptotic pathways and programmed cell death.[1][2]



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CLR1404 mechanism of action pathway.

Data Presentation: Quantitative In Vitro Data

CLR1404 demonstrates significant tumor selectivity in its uptake across various cancer cell lines when compared to normal, non-malignant cells.

Table 1: Selective Uptake of CLR1404 in Cancer Cells vs. Normal Cells

Cell Line Type	Cancer Cell Line(s)	Normal Cell Line(s)	Fold Increase in Uptake (Cancer vs. Normal)	Reference
Neuroblastoma	SK-N-AS	HUFI, HI206R	13.5x	[1]
Neuroblastoma	CHLA-20	HUFI, HI206R	6.8x	[1]
Osteosarcoma	704.T	704.sk (Patient-matched skin)	2.8x	[6]
Non-Small Cell Lung Cancer	H2122, H1395	BL2122, BL1395 (Patient-matched B-lymphoblasts)	Significant Increase	[6]
Non-Small Cell Lung Cancer	NSCLC Cells	Normal Skin Fibroblasts	~4.0x	[6]
Specific fold-increase not quantified in the provided text, but described as "significant increases".				

Table 2: In Vitro Effects of CLR1404 on Neuroblastoma (NB) Cell Lines

Effect	Observation	Affected Pathway	Assays Used	Reference
Apoptosis	Robust induction of apoptosis in multiple NB cell lines.	Intrinsic Apoptotic Pathway	Caspase 3/7 Assay	[1] [2]
Cell Death	Significant cell death observed in NB cells, while sparing normal cells.	Cell Viability	MTT Assay	[1] [2]
Pathway Inhibition	Inhibition of a key regulator of cancer cell survival.	PI3K/mTOR/Akt	Western Blotting	[1]

Experimental Protocols

Cellular Uptake Assay via Flow Cytometry

This protocol describes how to quantify the uptake of a fluorescent analog of CLR1404 (e.g., CLR1501) into cancer cells compared to normal cells using flow cytometry.

Principle: Flow cytometry measures the fluorescence intensity of individual cells. By labeling cells with a fluorescent CLR1404 analog, the mean fluorescence intensity (MFI) can be determined, which is proportional to the amount of compound taken up by the cells.

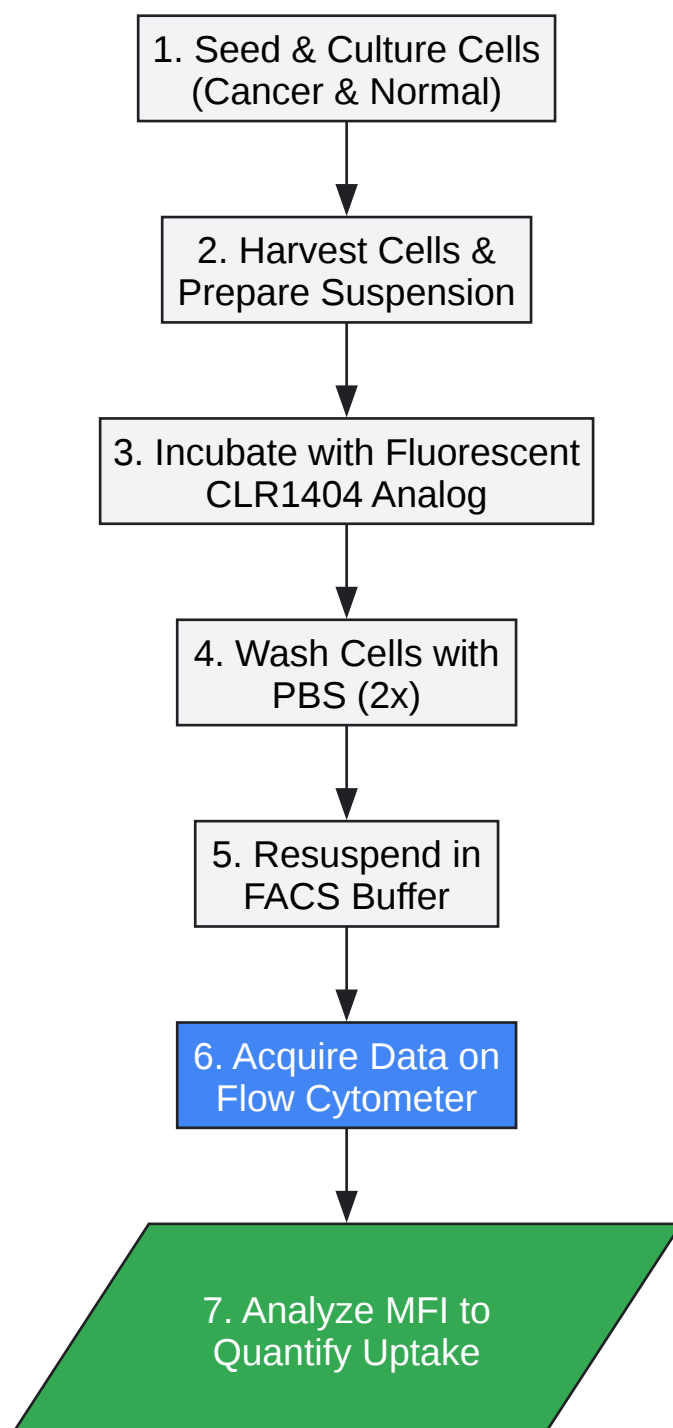
Materials:

- Cancer and normal cell lines
- Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
- Fluorescent CLR1404 analog (e.g., CLR1501)
- Phosphate-Buffered Saline (PBS)

- Flow cytometer
- 96-well U-bottom plates or flow cytometry tubes

Procedure:

- Cell Seeding: Seed both cancer and normal cells in appropriate culture vessels and grow to ~80% confluency.
- Cell Harvest: Harvest cells using standard methods (e.g., trypsinization) and prepare a single-cell suspension in complete culture medium.
- Treatment: Incubate the cell suspension with the fluorescent CLR1404 analog at a predetermined concentration (e.g., 5 μ M) for a specified time (e.g., 24 hours) at 37°C.[6] Include an untreated control group for each cell line to measure background autofluorescence.
- Washing: After incubation, centrifuge the cells and wash them twice with ice-cold PBS to remove any unbound compound.
- Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., FACS buffer: PBS with 1% BSA).
- Flow Cytometry Analysis: Analyze the cellular fluorescence using a flow cytometer.[7]
- Data Analysis: Gate on the live cell population based on forward and side scatter. Calculate the mean fluorescence intensity (MFI) for the treated and untreated samples. The specific uptake is determined by subtracting the MFI of the untreated control from the MFI of the treated sample.



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Workflow for CLR1404 cellular uptake assay.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of CLR1404 on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

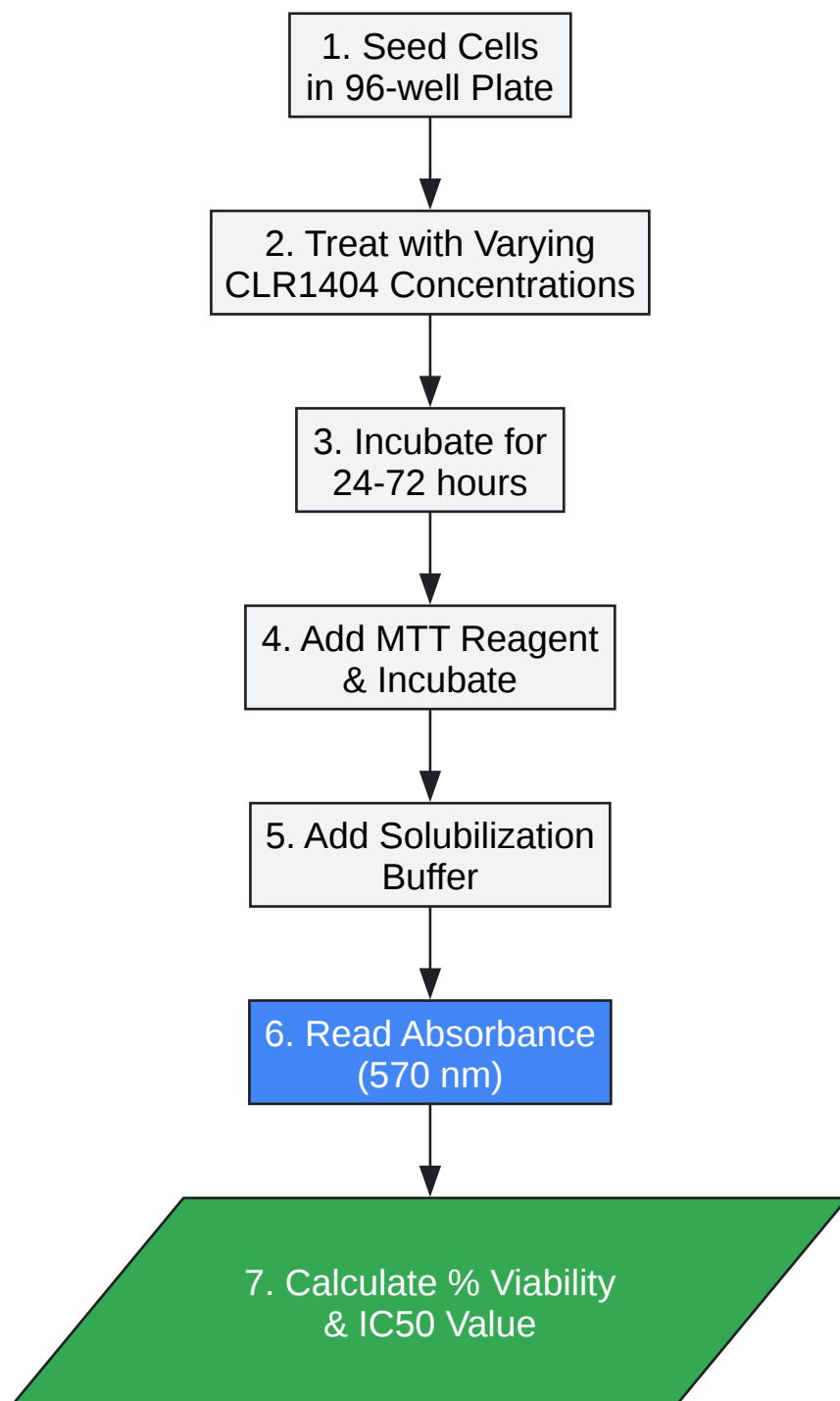
Materials:

- Cell lines of interest
- Complete cell culture medium
- CLR1404 (non-radiolabeled)
- 96-well flat-bottom plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of medium and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of CLR1404 in culture medium. Remove the old medium from the wells and add 100 μ L of the CLR1404 dilutions. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
- Add MTT Reagent: Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

- Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm (or 490nm depending on the protocol).[8]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of CLR1404 that inhibits cell growth by 50%).



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Workflow for CLR1404 cell viability MTT assay.

Apoptosis (Caspase-Glo® 3/7) Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The presence of active caspases 3 and 7 in apoptotic cells cleaves the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

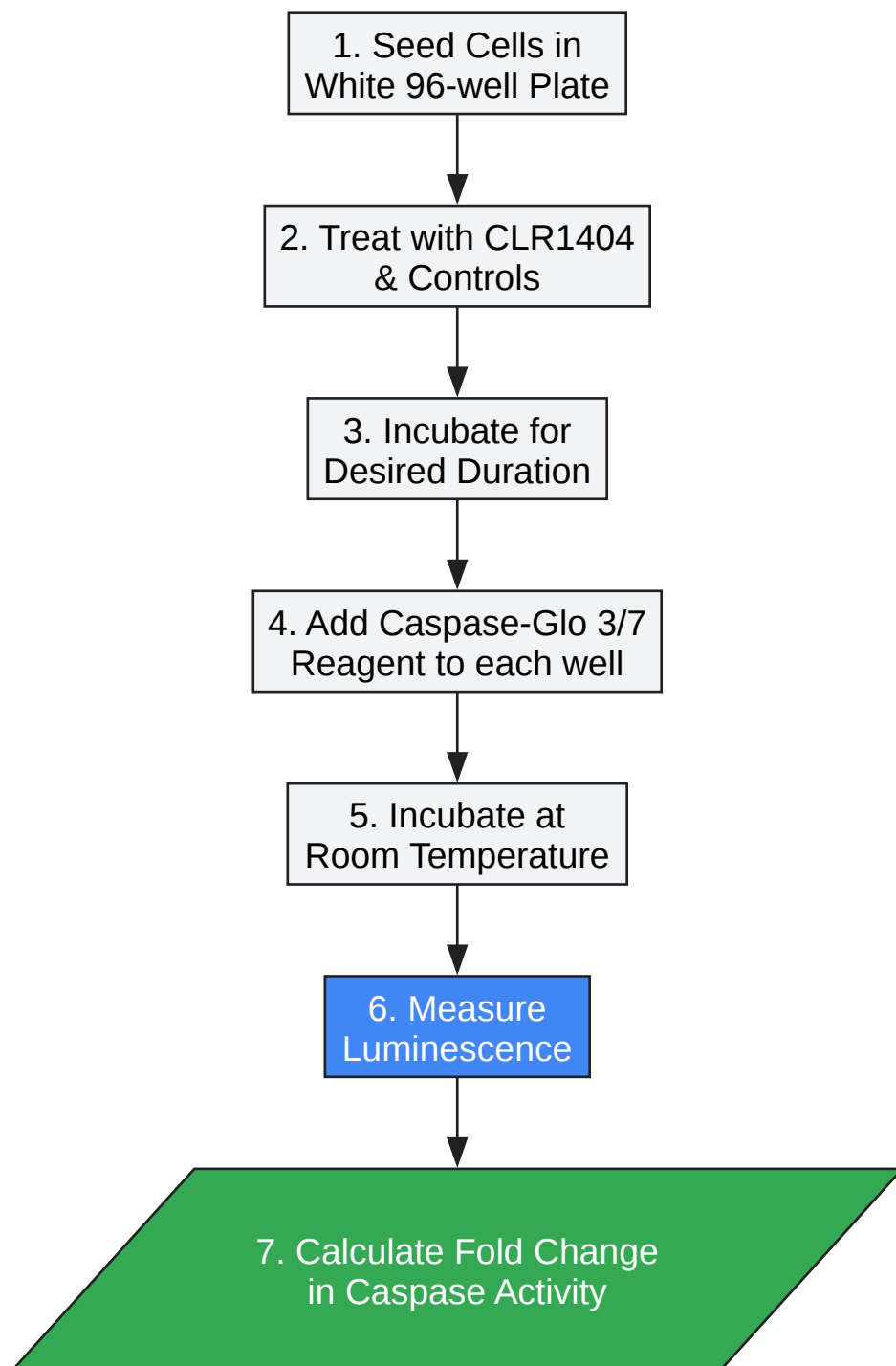
Materials:

- Cell lines of interest
- Complete cell culture medium
- CLR1404
- 96-well white-walled plates
- Caspase-Glo® 3/7 Assay System (or equivalent)
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell line and allow them to attach overnight.
- Treatment: Treat cells with various concentrations of CLR1404 and appropriate controls (e.g., vehicle control, positive control like staurosporine).
- Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
- Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

- **Reagent Addition:** Add 100 μ L of Caspase-Glo® 3/7 Reagent directly to each well containing 100 μ L of medium. Mix gently by orbital shaking for 30-60 seconds.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours, protected from light.
- **Luminescence Measurement:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:** Normalize the data by subtracting the background luminescence (from cell-free wells) and express the results as fold-change in caspase activity relative to the vehicle-treated control.



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